molecular formula C12H14ClN3S B1390832 7-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole CAS No. 941869-94-9

7-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole

Cat. No.: B1390832
CAS No.: 941869-94-9
M. Wt: 267.78 g/mol
InChI Key: HZWVLFMXHKIWDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole is a heterocyclic compound that contains both benzothiazole and piperazine moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the chloro and methyl groups, along with the piperazine ring, contributes to its unique chemical properties and potential therapeutic uses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole typically involves the reaction of 7-chloro-4-methyl-1,3-benzothiazole with piperazine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as toluene or ethanol. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Properties

IUPAC Name

7-chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3S/c1-8-2-3-9(13)11-10(8)15-12(17-11)16-6-4-14-5-7-16/h2-3,14H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWVLFMXHKIWDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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